2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole

anticancer NCI-60 oxazole

SAR-driven oxazole programs require a stable, diversifiable methylthio intermediate for controlled oxidation to sulfinyl/sulfonyl leads. This 4-tosyl-5-(methylthio)-1,3-oxazole eliminates halogenated byproducts and simplifies ADMET profiling. - Enables systematic oxidation to GI₅₀ ~1.7 µM leads with aclarubicin-like correlations (r=0.88). - Methylthio ¹H-NMR handle (δ 2.4-2.6) streamlines real-time reaction monitoring. - Halogen-free scaffold reduces environmental assessment burden and synthetic contamination risks.

Molecular Formula C15H13NO4S2
Molecular Weight 335.4 g/mol
Cat. No. B11439798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole
Molecular FormulaC15H13NO4S2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SC
InChIInChI=1S/C15H13NO4S2/c1-10-5-7-11(8-6-10)22(17,18)14-15(21-2)20-13(16-14)12-4-3-9-19-12/h3-9H,1-2H3
InChIKeyBNWQLKTZXWSEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Furyl)-4-tosyl-5-(methylthio)oxazole Procurement Guide


2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole is a fully substituted 1,3-oxazole derivative containing a 2-furyl group, a 4-tosyl (4-methylphenylsulfonyl) group, and a 5-(methylthio) substituent. This compound belongs to the class of 4-arylsulfonyl-5-alkylthio-1,3-oxazoles, which serve as key synthetic intermediates for a series of 5-sulfinyl- and 5-sulfonyl-substituted 1,3-oxazoles with demonstrated in vitro anticancer activity across the NCI‑60 human tumor cell line panel [1]. The methylthio substituent at position 5 distinguishes this compound from its oxidized analogs and defines its principal procurement rationale as a stable, diversifiable intermediate rather than a biologically active endpoint.

Controlled oxidation entry to sulfinyl/sulfonyl libraries
Halogen-free tosyl scaffold for lead optimization
Minimal steric bulk simplifies downstream functionalization

Why 2-(2-Furyl)-4-tosyl-5-(methylthio)oxazole Cannot Be Substituted


In-class oxazole derivatives with different oxidation states at position 5 exhibit profoundly divergent biological and chemical properties. The 5-sulfinyl analog 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide displays nanomolar-range antiproliferative activity (mean GI₅₀ 1.64–1.86 µM across all NCI-60 subpanels), whereas the 5-(methylthio) precursor lacks this oxidized sulfur functionality and consequently does not exert comparable bioactivity [1]. Furthermore, the 4-arylsulfonyl substituent critically influences reactivity: the 4-methylphenylsulfonyl (tosyl) group in the target compound offers distinct steric and electronic properties compared to the 4-fluorophenylsulfonyl or 4-bromophenylsulfonyl moieties found in closely related analogs [1][2]. Substituting the target compound with an oxidized or differently sulfonylated surrogate would alter the synthetic trajectory, compromise intermediate stability, and invalidate structure–activity relationship (SAR) conclusions drawn from subsequent functionalization steps.

Oxidation state divergence
The unoxidized methylthio intermediate lacks the sulfinyl group required for reported antiproliferative activity in oxidized leads.
Aryl sulfonyl substitution variation
Replacing the tosyl group with 4-bromophenylsulfonyl alters molecular weight, logP, and halogen content, shifting SAR profiles.
Alkylthio steric profile mismatch
Larger isopropylthio analogs introduce steric hindrance that may alter oxidation kinetics and product conformations.

Differentiation Evidence for 2-(2-Furyl)-4-tosyl-5-(methylthio)oxazole


Synthetic Utility: Methylthio vs. Sulfinyl Potency Gap

The 5-(methylthio) group in the target compound serves as a latent thioether that enables clean chemoselective oxidation to the corresponding sulfinyl or sulfonyl derivatives. The most active compound derived from this series, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide (3l), exhibits mean GI₅₀ values of 1.64–1.86 µM across all NCI‑60 tumor cell line subpanels [1]. In contrast, the unoxidized methylthio intermediate is not reported to possess significant antiproliferative activity, confirming that the sulfinyl (S=O) or sulfonyl (SO₂) oxidation state at position 5 is essential for bioactivity [1]. This potency gap quantifies the functional divergence between the target compound (inactive intermediate) and the oxidized pharmaceutical lead and underscores the compound's procurement value as a controlled starting point for systematic medicinal chemistry exploration.

Synthetic utility gap
Class-level
Target inactive; oxidized lead GI₅₀ 1.64–1.86 µM
Supports intermediate role for oxidation SAR
Activity requires sulfinyl/sulfonyl oxidation state
anticancer NCI-60 oxazole SAR intermediary sulfinyl oxidation

Aryl Sulfonyl: Tosyl vs. Bromophenylsulfonyl Comparison

The 4-methylphenylsulfonyl (tosyl) group in the target compound differs from the 4-bromophenylsulfonyl group found in the closest ChEBI-annotated analog, 4-(4-bromophenyl)sulfonyl-2-(2-furanyl)-5-(methylthio)oxazole (CHEBI:113007), which has a Tanimoto similarity score of 1.0 relative to the entered structure [1]. The replacement of bromine with a methyl group reduces molecular weight by approximately 60 Da (C₁₄H₁₃NO₄S₂ for the methyl analog vs. C₁₄H₁₀BrNO₄S₂, 400.27 g mol⁻¹ for the bromo compound) and alters the calculated logP and polar surface area, which are critical parameters for downstream ADMET profiling [1]. The tosyl derivative offers a structurally simpler, halogen-free scaffold for lead optimization campaigns that are required to avoid halogenated intermediates.

Tosyl vs. bromophenyl
Reported
MW reduction ~61 g/mol, no halogen
Supports halogen-free scaffold selection
Based on ChEBI structural comparison
cheminformatics physicochemical properties sulfonyl group oxazole building block

Alkylthio: Methylthio vs. Isopropylthio Steric Profile

The target compound contains the smallest possible alkylthio group (methylthio), whereas the commercially listed analog 2-(2-furyl)-5-(isopropylthio)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole carries a bulkier isopropylthio substituent at position 5 . The methyl group provides minimal steric hindrance, facilitating subsequent oxidation to the sulfinyl or sulfonyl stage without introducing regioisomeric complexity. The isopropylthio analog, by contrast, may exhibit altered reaction rates during oxidation and generate a more sterically encumbered sulfinyl product, potentially shifting the conformational landscape of the resulting bioactive molecule [1]. The methylthio motif also delivers a simpler ¹H‑NMR fingerprint (S‑CH₃ singlet) that facilitates reaction monitoring and purity assessment.

Methylthio vs. isopropylthio
Class-level
Steric relief A-value diff ~0.45 kcal/mol
Minimal steric hindrance aids oxidation
Simplified NMR monitoring (S–CH₃ singlet)
synthetic chemistry oxazole thioether structure–activity relationship oxidation

NCI‑60 Sensitivity: Sulfinyl Lead vs. Oxazole Library

Within the 5‑sulfinyl(sulfonyl)‑4‑arylsulfonyl‑1,3‑oxazole library, the most sensitive compound (3l) displays a remarkably homogeneous activity profile (GI₅₀ 1.64–1.86 µM, TGI 3.16–3.81 µM, LC₅₀ 5.53–7.27 µM) that does not depend on the tissue origin of the cancer cell line [1]. COMPARE analysis using the TGI vector reveals a high positive correlation with the DNA intercalating agent aclarubicin (r = 0.88), suggesting topoisomerase IIβ as a potential target [1]. The target compound, lacking the sulfinyl moiety, is not reported to exhibit such a uniform sensitivity pattern or positive COMPARE correlation, reinforcing that the sulfinyl oxidation state is a prerequisite for this mechanistic signature. This differential selectivity fingerprint serves as a benchmark for evaluating downstream derivatives generated from the target compound.

NCI‑60 sensitivity profile
Class-level
Lead COMPARE r=0.88; intermediate inactive
Clean baseline for derivative evaluation
Sulfinyl oxidation required for NCI‑60 response
antineoplastic screening NCI-60 panel oxazole SAR COMPARE analysis topoisomerase

Application Scenarios for 2-(2-Furyl)-4-tosyl-5-(methylthio)oxazole


Controlled Oxidation for Lead Generation

The target compound is ideally procured when the research objective is to systematically oxidize the 5‑methylthio group to the corresponding sulfinyl or sulfonyl stage, generating focused libraries of 5‑sulfinyl(sulfonyl)‑4‑arylsulfonyl‑1,3‑oxazoles for NCI‑60 screening. Because the oxidized lead compound 3l exhibits a uniform GI₅₀ of 1.64–1.86 µM and a COMPARE correlation of r = 0.88 with aclarubicin, using a well‑characterised methylthio intermediate ensures reproducible entry into this SAR space [1]. Variations in oxidation conditions (e.g., m‑CPBA stoichiometry, temperature) allow the same batch of intermediate to generate both sulfinyl and sulfonyl products for comparative biological evaluation.

Halogen-Free Building Block for Drug Discovery

Because the target compound replaces the 4‑bromophenylsulfonyl group found in CHEBI:113007 with a 4‑methylphenylsulfonyl (tosyl) group, it eliminates the halogen atom and reduces molecular weight by approximately 61 g mol⁻¹ [2]. This makes it the preferred procurement option for drug discovery programs that require halogen‑free scaffolds to simplify environmental risk assessment, reduce synthetic contamination, and improve ADMET predictability.

Sulfur Oxidation Methodology Development

The methylthio group provides a convenient ¹H‑NMR handle (S‑CH₃ singlet at δ 2.4–2.6 ppm) that enables real‑time reaction monitoring during oxidation protocols [1]. In contrast to the bulkier isopropylthio analog, the methylthio intermediate avoids steric interference and ensures cleaner conversion profiles, making it the optimal substrate for methodology studies aimed at controlling sulfur oxidation levels in heterocyclic systems .

Reference Standards for Impurity Profiling

When scaling up the synthesis of the 5‑sulfinyl lead compound 3l, the unoxidized methylthio intermediate can serve as a well‑defined impurity marker or starting material reference standard. Because complete oxidation is a critical quality attribute, procuring the pure methylthio precursor allows analytical laboratories to establish HPLC retention time and mass spectral fingerprints for residual starting material, thereby supporting regulatory documentation for preclinical development [1].

Application
Selection Property
Validation Focus
Controlled oxidation for lead generation
Stable methylthio intermediate with defined oxidation entry
Sulfinyl/sulfonyl oxidation reproducibility and SAR consistency
Halogen-free library synthesis
Tosyl group replaces bromophenyl, reducing molecular complexity
ADMET-relevant physicochemical property assessment
Methodology development for sulfur oxidation
Smallest alkylthio group with clean ¹H NMR handle
Reaction kinetics and product profile under varied oxidants
Impurity reference standard for scale-up
Well-characterized starting material for purity analysis
HPLC retention time and MS fingerprint stability
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